molecular formula C17H11BrF2N2O2S B3206254 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 1040666-62-3

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B3206254
CAS No.: 1040666-62-3
M. Wt: 425.2 g/mol
InChI Key: VWYCDLYEDSVYGA-UHFFFAOYSA-N
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Description

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a complex organic compound that features a unique combination of oxazole and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the condensation of substituted aromatic aldehydes with appropriate sulfanyl and acetamide precursors. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often include rigorous purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can interact with active sites of enzymes, inhibiting their activity. The bromophenyl group may enhance binding affinity through halogen bonding, while the difluorophenyl group can increase the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrF2N2O2S/c18-11-3-1-2-10(6-11)15-8-21-17(24-15)25-9-16(23)22-14-5-4-12(19)7-13(14)20/h1-8H,9H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCDLYEDSVYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CN=C(O2)SCC(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Reactant of Route 5
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide
Reactant of Route 6
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2-{[5-(3-bromophenyl)-1,3-oxazol-2-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

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